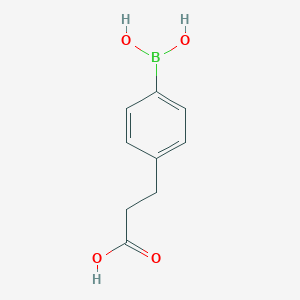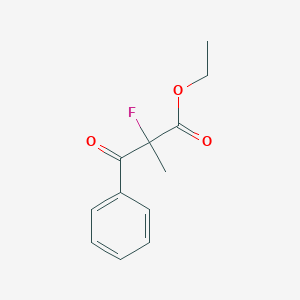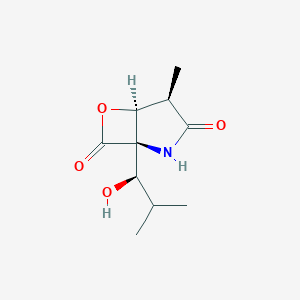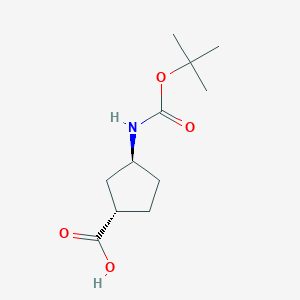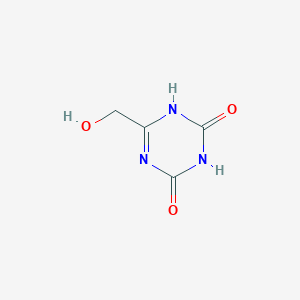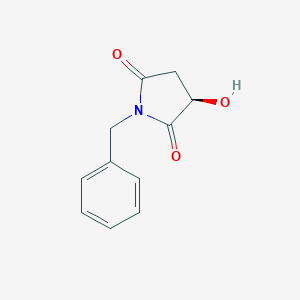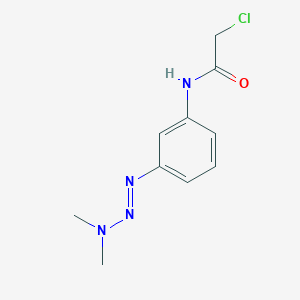
N-(3-(3,3-Dimethyltriazeno)phenyl)chloroacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(3,3-Dimethyltriazeno)phenyl)chloroacetamide, also known as Dacarbazine, is a chemotherapy drug used to treat various types of cancer, including Hodgkin's lymphoma, melanoma, and sarcoma. It is a synthetic compound that belongs to the class of alkylating agents.
作用机制
The mechanism of action of N-(3-(3,3-Dimethyltriazeno)phenyl)chloroacetamide involves the formation of a methylating agent, which alkylates the DNA molecule. This leads to the formation of DNA adducts, which inhibit DNA replication and cell division. The formation of DNA adducts also triggers the activation of apoptosis, leading to cell death.
Biochemical and Physiological Effects:
N-(3-(3,3-Dimethyltriazeno)phenyl)chloroacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce DNA damage, inhibit DNA replication and cell division, and activate apoptosis. It has also been shown to cause oxidative stress and inflammation. In addition, it has been shown to affect the immune system, leading to immunosuppression.
实验室实验的优点和局限性
N-(3-(3,3-Dimethyltriazeno)phenyl)chloroacetamide is a widely used chemotherapeutic agent in the treatment of various cancers. It has been extensively studied for its anticancer properties and has been shown to be effective in the treatment of Hodgkin's lymphoma, melanoma, and sarcoma. However, it has certain limitations when used in lab experiments. It is a highly reactive compound and can cause DNA damage in normal cells as well. Therefore, it needs to be used with caution in lab experiments.
未来方向
There are several future directions for the research on N-(3-(3,3-Dimethyltriazeno)phenyl)chloroacetamide. One direction is to develop more effective and less toxic analogs of the compound. Another direction is to study the mechanism of resistance to the drug in cancer cells. It is also important to study the long-term effects of the drug on the immune system and the development of secondary cancers. In addition, it is important to study the use of the drug in combination with other chemotherapeutic agents for the treatment of various cancers.
合成方法
The synthesis of N-(3-(3,3-Dimethyltriazeno)phenyl)chloroacetamide involves the reaction between 3,3-dimethyl-1-(2-nitrosoaryl)triazenes and chloroacetyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is obtained in the form of a white crystalline solid, which is then purified by recrystallization.
科学研究应用
N-(3-(3,3-Dimethyltriazeno)phenyl)chloroacetamide has been extensively studied for its anticancer properties. It is known to cause DNA damage by alkylating the DNA molecule. This, in turn, leads to the inhibition of DNA replication and cell division, ultimately resulting in cell death. N-(3-(3,3-Dimethyltriazeno)phenyl)chloroacetamide has been used in the treatment of Hodgkin's lymphoma, melanoma, and sarcoma. It has also been used in combination with other chemotherapeutic agents for the treatment of various cancers.
属性
CAS 编号 |
174752-85-3 |
|---|---|
产品名称 |
N-(3-(3,3-Dimethyltriazeno)phenyl)chloroacetamide |
分子式 |
C10H13ClN4O |
分子量 |
240.69 g/mol |
IUPAC 名称 |
2-chloro-N-[3-(dimethylaminodiazenyl)phenyl]acetamide |
InChI |
InChI=1S/C10H13ClN4O/c1-15(2)14-13-9-5-3-4-8(6-9)12-10(16)7-11/h3-6H,7H2,1-2H3,(H,12,16) |
InChI 键 |
ZKJZJYISLSSXLK-UHFFFAOYSA-N |
SMILES |
CN(C)N=NC1=CC=CC(=C1)NC(=O)CCl |
规范 SMILES |
CN(C)N=NC1=CC=CC(=C1)NC(=O)CCl |
同义词 |
2-chloro-N-(3-dimethylaminodiazenylphenyl)acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



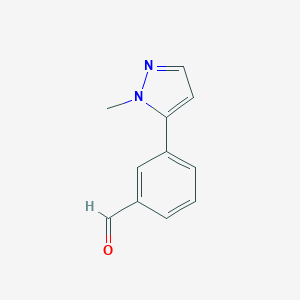

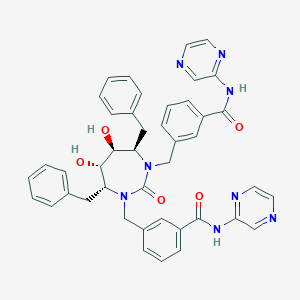

![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate](/img/structure/B67908.png)

